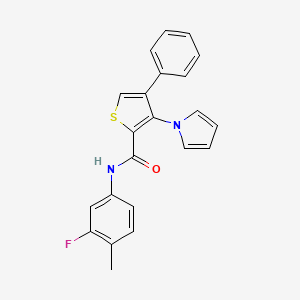

N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound belongs to the class of thiophene-2-carboxamide derivatives, characterized by a central thiophene ring substituted with a phenyl group at position 4, a pyrrol-1-yl group at position 3, and an amide-linked 3-fluoro-4-methylphenyl moiety. Its structural uniqueness lies in the combination of fluorine and methyl groups on the phenyl ring, which may enhance metabolic stability and target binding compared to other substituents.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS/c1-15-9-10-17(13-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXWPURIZARUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrrole group and the carboxamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Researchers investigate its potential as a therapeutic agent, exploring its effects on various biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets, such as proteins or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

a. Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs.

- Lipophilicity : Butyl () and pentyl () chains enhance lipophilicity, which could improve cell membrane permeability but may also increase metabolic instability. The target compound’s methyl group offers a moderate compromise.

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, with the CAS number 1357855-28-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is . Its structure includes a thiophene ring, a pyrrole moiety, and a carboxamide functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. The following sections detail its anticancer effects, mechanisms of action, and related studies.

The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of Kinases : It modulates protein kinase activity, which is crucial for cell proliferation and survival.

- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

- Cell Line Studies : In vitro studies have reported the compound's effectiveness against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values in the range of 0.01 µM were observed, indicating potent activity against this line .

- A549 (Lung Cancer) : The compound induced significant cytotoxicity with an IC50 of 0.39 µM .

- HeLa (Cervical Cancer) : Exhibited an IC50 of 7.01 µM, showcasing its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.01 | Apoptosis induction |

| A549 | 0.39 | Cytotoxicity |

| HeLa | 7.01 | Apoptosis induction |

Additional Biological Activities

Besides anticancer properties, preliminary studies suggest potential anti-inflammatory effects. The compound may inhibit cyclooxygenase enzymes, which are involved in inflammatory processes .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance, derivatives of this compound have shown improved efficacy through targeted modifications to the thiophene and pyrrole rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.